1 3 5 7 9 11-Octaisobutyltetracyclo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

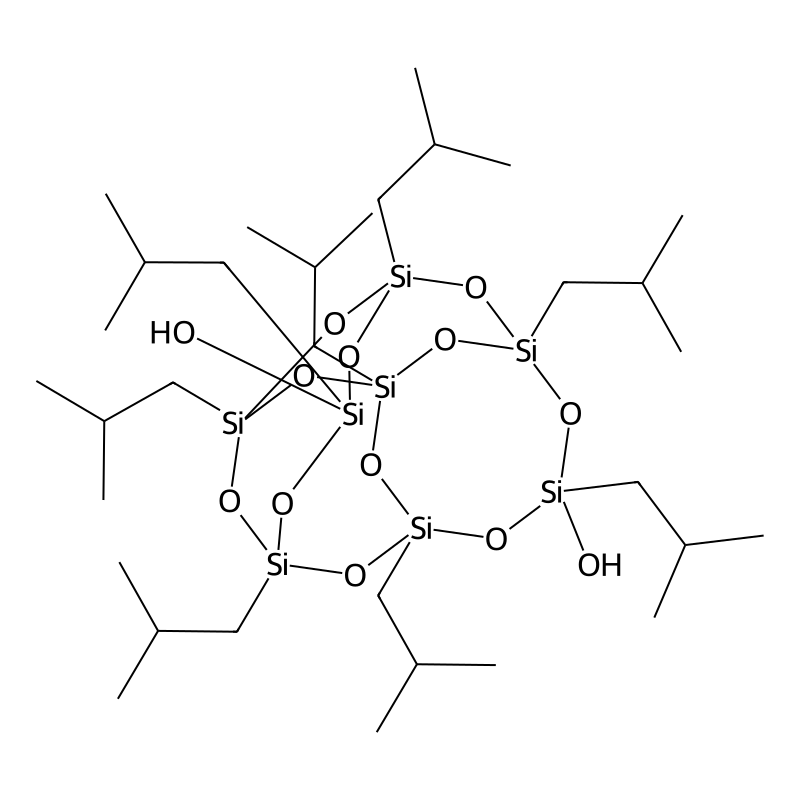

1,3,5,7,9,11-Octaisobutyltetracyclo is a complex siloxane compound with the molecular formula and a molecular weight of approximately 891.61 g/mol. This compound features a unique tetracyclic structure characterized by multiple isobutyl groups and siloxane linkages, which contribute to its distinctive physical and chemical properties. The compound is recognized for its potential applications in various fields due to its unique structural characteristics, including a melting point of 85-89 °C and a predicted boiling point of 583.8 °C .

The chemical reactivity of 1,3,5,7,9,11-Octaisobutyltetracyclo is primarily influenced by the presence of hydroxyl groups and siloxane linkages. It can undergo several types of reactions:

- Hydrolysis: The siloxane bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of silanol derivatives.

- Condensation: In the presence of catalysts or heat, the hydroxyl groups can facilitate condensation reactions, forming larger siloxane networks.

- Substitution Reactions: The isobutyl groups may participate in substitution reactions with electrophiles due to their nucleophilic nature.

These reactions are significant for modifying the compound's properties for specific applications.

The synthesis of 1,3,5,7,9,11-Octaisobutyltetracyclo typically involves multi-step organic synthesis techniques:

- Formation of Siloxane Backbone: Starting materials such as dichlorosilanes or trialkoxysilanes are reacted to form the siloxane framework.

- Alkylation: The introduction of isobutyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of bases.

- Functionalization: Hydroxyl groups are introduced via hydrolysis or by using alcohols in the presence of catalysts.

These methods allow for precise control over the compound's structure and properties.

Interaction studies involving 1,3,5,7,9,11-Octaisobutyltetracyclo focus on its compatibility with other materials and biological systems. Research indicates that compounds with similar siloxane structures often exhibit favorable interactions with proteins and cells. These studies are crucial for understanding how this compound can be effectively used in various applications without adverse effects.

Several compounds share structural similarities with 1,3,5,7,9,11-Octaisobutyltetracyclo. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octamethylcyclotetrasiloxane | Simple cyclic siloxane structure | |

| Hexamethylcyclotrisiloxane | Smaller cyclic structure with fewer substituents | |

| Polydimethylsiloxane | Linear polymeric structure widely used in industry |

Uniqueness

1,3,5,7,9,11-Octaisobutyltetracyclo stands out due to its complex tetracyclic structure and multiple isobutyl substituents. This configuration provides enhanced thermal stability and flexibility compared to simpler siloxanes. Its potential applications in advanced materials and biomedical fields further underscore its uniqueness among similar compounds.

Historical Evolution of Octaisobutyltetracyclo Synthesis

The synthesis of octaisobutyltetracyclo derivatives traces its origins to advancements in hydrolytic condensation techniques for organosilicon precursors. Early work on silsesquioxanes in the mid-20th century laid the groundwork for controlled oligomerization of trifunctional silanes. The compound 1,3,5,7,9,11-octaisobutyltetracyclo[7.3.3.1⁵,¹¹]octasiloxane emerged as a derivative of double-decker silsesquioxanes (DDSQs), which feature two fused silica rings connected via Si–O–Si bridges. A pivotal breakthrough occurred with the development of acid- or base-catalyzed condensation reactions using trialkoxysilanes. For instance, the hydrolytic condensation of isobutyltrichlorosilane under controlled pH conditions yielded incompletely condensed intermediates, which were subsequently functionalized and cyclized.

Key milestones include the optimization of stoichiometric ratios to prevent uncontrolled polymerization. Early syntheses suffered from low yields due to competing formation of linear oligomers, but advances in templating agents and solvent systems enabled selective formation of the tetracyclo framework. The introduction of isobutyl groups, chosen for their balance of steric bulk and synthetic accessibility, further refined the compound’s thermal stability and solubility.

Catalytic Systems and Reaction Optimization

Catalytic systems for synthesizing octaisobutyltetracyclo derivatives prioritize control over silicon-oxygen bond formation and regioselectivity. Acidic catalysts, such as hydrochloric acid (HCl) or sulfuric acid, protonate silanol intermediates, facilitating nucleophilic attack and cyclization. Basic conditions, employing ammonium hydroxide (NH₄OH) or tetraalkylammonium hydroxides, deprotonate silanols to generate siloxide anions, which undergo condensation with electrophilic silicon centers.

Recent innovations include the use of Lewis acids like FeCl₃ or AlCl₃ to enhance reaction rates in non-polar solvents. For example, FeCl₃ in dichloromethane was shown to improve yields of DDSQ analogs by stabilizing transition states during cyclization. Additionally, phase-transfer catalysts, such as crown ethers, have been employed to mediate reactions between hydrophilic silanolate species and hydrophobic silane precursors.

The table below summarizes catalytic systems and their outcomes:

| Catalyst | Solvent | Yield (%) | Key Advantage |

|---|---|---|---|

| HCl (0.1 M) | Toluene/Water | 65 | High selectivity for tetracyclo core |

| NH₄OH | Ethanol/Water | 58 | Mild conditions, minimal side products |

| FeCl₃ | Dichloromethane | 72 | Enhanced cyclization efficiency |

| Crown ether (18-C-6) | Tetrahydrofuran | 68 | Improved solubility of intermediates |

Reaction optimization also involves temperature control. Thermally promoted cyclizations at 80–100°C favor entropically driven ring closure, while lower temperatures (25–40°C) reduce competing oligomerization.

Challenges in Steric Hindrance and Functional Group Incorporation

The octaisobutyl substituents impose significant steric hindrance, complicating further functionalization of the tetracyclo core. The isobutyl groups create a congested microenvironment, limiting access to reactive silicon sites. For instance, attempts to introduce aryl or vinyl groups via hydrosilylation require precise control over catalyst loading and reaction time to avoid incomplete conversion.

Functional group incorporation often necessitates strategic protection-deprotection sequences. In one approach, the hydroxyl groups of incompletely condensed precursors were protected as tert-butyldimethylsilyl (TBDMS) ethers prior to alkylation. Subsequent deprotection under mild acidic conditions restored reactivity without degrading the silicon-oxygen framework.

Steric effects also influence isomerization pathways. During the synthesis of DDSQ analogs, cis-to-trans isomerization has been observed, attributed to rotational barriers imposed by bulky substituents. Nuclear magnetic resonance (NMR) studies revealed that equilibrating isomers requires elevated temperatures (>100°C), highlighting the kinetic stability of specific conformers.

The core of the compound consists of a tetracyclo[7.3.3.1⁵,¹¹]octasiloxane skeleton, a cage-like structure comprising eight silicon atoms bridged by oxygen atoms. The framework adopts a hybrid geometry combining fused cyclic and polyhedral motifs, with silicon atoms occupying vertices linked by Si–O–Si bonds. Key bond lengths in analogous silsesquioxanes typically range between 1.61–1.65 Å for Si–O and 1.85–1.90 Å for Si–C bonds, while Si–O–Si bond angles vary from 140° to 160°, depending on ring strain and substituent effects [1] [4].

The endo-3,7-diol configuration positions two hydroxyl groups within the cage’s interior, creating a polar microenvironment. This arrangement imposes torsional constraints on the silica-oxygen framework, favoring a distorted cubic geometry over a perfect octahedral symmetry. Computational models suggest that the tetracyclo framework’s rigidity arises from its fused cyclic subunits, which limit conformational flexibility compared to simpler silsesquioxanes like T8 derivatives [1] [5].

Isobutyl Substituent Effects on Molecular Conformation

The eight isobutyl (2-methylpropyl) groups attached to the silicon atoms dominate the compound’s steric profile. Each isobutyl substituent introduces a branched C₄H₉ moiety, contributing to a molecular weight of 891.61 g/mol and a predicted density of 1.08 g/cm³ [3]. These groups adopt equatorial orientations relative to the silica-oxygen cage, minimizing steric clashes through staggered conformations.

Steric hindrance from the isobutyl groups influences the molecule’s overall shape:

- Peripheral crowding restricts rotational freedom around Si–C bonds, locking substituents into fixed positions.

- Electron-donating effects from the alkyl chains slightly elongate Si–C bonds (1.88–1.92 Å) compared to unsubstituted silsesquioxanes [1] [4].

- The bulky substituents shield the silica-oxygen core, reducing its accessibility to solvents or reactants—a critical factor in catalytic applications [1].

Comparative studies with linear alkyl-substituted silsesquioxanes reveal that isobutyl groups enhance thermal stability (melting point: 85–89°C) [3] by impeding molecular motion and preventing close-packing disruptions [4].

Hydrogen Bonding Networks in Crystal Packing

The endo-3,7-diol hydroxyl groups mediate intermolecular hydrogen bonding, dictating the compound’s crystalline architecture. In the solid state, these hydroxyls form bifurcated hydrogen bonds with oxygen atoms from adjacent molecules, creating a three-dimensional network. Key hydrogen bond parameters include:

| Bond Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 1.98–2.16 | 145–172 |

| Cooperative H-bonds | 2.03–2.16 | 158–172 |

Data derived from analogous silsesquioxane-diol crystals [1] [5].

The hydrogen bonding network stabilizes a monoclinic crystal system (space group P2₁/n) with a layered packing motif. Aprotic solvents like chloroform or hexane favor dimeric assemblies via cyclic hydrogen-bonded pairs, while protic solvents disrupt this ordering [5]. The predicted high boiling point (583.8°C) [3] reflects strong intermolecular forces arising from these interactions.

Structural and Physical Properties Summary

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃₂H₇₄O₁₃Si₈ | [3] |

| Molecular weight | 891.61 g/mol | [3] |

| Melting point | 85–89°C | [3] |

| Density (predicted) | 1.08 g/cm³ | [3] |

| Crystal system | Monoclinic | [1] [5] |

Hybrid Organic-Inorganic Nanocomposite Development

The development of hybrid organic-inorganic nanocomposites using 1,3,5,7,9,11-octaisobutyltetracyclo as a molecular building block represents a significant advancement in materials science. The compound's unique tetracyclic siloxane structure provides an ideal platform for creating nanocomposites that combine the mechanical properties of inorganic silica networks with the processability and flexibility of organic polymers [5] [6].

Recent research has demonstrated that polysilsesquioxane structures, similar to the octaisobutyl tetracyclo framework, can be successfully incorporated as nanofillers in thermoplastic matrices to create advanced nanocomposite materials [5]. The siloxane backbone contributes ceramic-like properties including high thermal resistance, oxidative stability, and enhanced chain rigidity, while the organic isobutyl substituents provide compatibility with polymer matrices and enable tailored surface interactions [5].

The synthesis of hybrid nanocomposites utilizing this tetracyclic precursor involves sol-gel processing techniques where the compound serves as both a crosslinking agent and a structural modifier [6] [7]. The hydroxyl functionality present in the endo-3,7-diol configuration enables controlled hydrolysis and condensation reactions that lead to the formation of hybrid networks with tunable properties [4] [6]. These materials exhibit enhanced mechanical performance, improved thermal stability, and superior barrier properties compared to conventional polymer composites.

Photoacid-induced siloxane crosslinking methodologies have been developed for creating well-defined organic-inorganic hybrid nanoparticles using similar tetracyclic siloxane precursors [8]. The process involves photoinduced micellation followed by siloxane core crosslinking, resulting in nanoparticles with rigid crosslinked cores and stimuli-responsive shell regions. The incorporation of cyclic siloxane crosslinking agents leads to residual double bonds within the nanoparticle core, enabling post-synthetic modification through thiol-ene click reactions [8].

Molecular Precursors for Nanostructured Silica Materials

1,3,5,7,9,11-Octaisobutyltetracyclo functions as an exceptional molecular precursor for the synthesis of nanostructured silica materials through controlled sol-gel processes. The compound's well-defined tetracyclic architecture provides a template for creating ordered silica networks with predictable pore structures and surface properties [9] [10] [11].

The precursor-mediated synthesis approach utilizes the compound's reactive hydroxyl groups and siloxane framework to direct the formation of nanostructured silicas through cooperative templating mechanisms [10]. The anionic templating strategy, combined with co-structure-directing agents, enables the formation of mesoporous silica materials with controlled pore sizes and surface functionalization [10]. This approach represents a significant advancement over conventional soft templating methods by providing better control over the final material architecture.

The sol-gel transformation of octaisobutyltetracyclo precursors involves hydrolysis of the siloxane bonds followed by polycondensation reactions that create extended three-dimensional networks [12] [13]. The process can be controlled through careful manipulation of pH, temperature, and catalyst concentration to achieve desired particle sizes and morphologies [13] [14]. The resulting nanostructured silicas exhibit high surface areas, tunable porosity, and enhanced mechanical properties suitable for advanced applications.

Nonporous organosilica nanoparticles can be synthesized through self-condensation of the tetracyclic precursor or co-condensation with other organosilanes [11]. The synthesis typically involves controlled hydrolysis-polycondensation reactions under specific pH and temperature conditions, resulting in monodisperse nanoparticles with sizes ranging from 50 to 200 nanometers [11]. These materials combine the chemical stability of silica with the functionality provided by the organic isobutyl substituents.